4-(3-Chlorobenzyl)piperidine
Overview
Description
4-(3-Chlorobenzyl)piperidine (4-CBP) is a synthetic organic compound belonging to the class of piperidine derivatives. It is a colorless to pale yellow liquid with a molecular weight of 199.61 g/mol. 4-CBP has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, as an insect repellent, and in the development of new materials. It has also been studied for its biochemical and physiological effects.
Scientific Research Applications
Crystal and Molecular Structure Analysis
4-Piperidinecarboxylic acid hydrochloride has been characterized to understand its molecular and crystal structure through single crystal X-ray diffraction and computational studies. This compound exhibits a chair conformation of the piperidine ring and forms hydrogen bonds in its crystal structure, which could inform the design of new materials or pharmaceuticals (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Nanomagnetic Reusable Catalysts
Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) have been synthesized and investigated for their catalytic activity. These nanomagnetic reusable catalysts show promise in the efficient synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlighting a novel application in organic synthesis and potentially in industrial processes (Ghorbani‐Choghamarani & Azadi, 2015).
Antioxidant and Antimicrobial Activities
A compound synthesized through Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, in the presence of piperidine, has been analyzed for its antioxidant and antimicrobial activities. This research signifies the potential of piperidine derivatives in developing new antimicrobial and antioxidant agents (Kumar et al., 2016).
Dipeptidyl Peptidase II Inhibitors
Gamma-amino substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine, particularly those with a 2-chlorobenzyl moiety, have been identified as highly potent and selective inhibitors of dipeptidyl peptidase II. This discovery opens avenues for therapeutic applications in conditions where dipeptidyl peptidase II plays a role (Senten et al., 2004).
Molecular Docking Studies
Research involving the synthesis and crystal structure determination of various compounds, including those with chlorobenzyl piperidine, has included molecular docking studies to evaluate their potential as antimicrobial agents. Such studies contribute to the field of drug discovery, particularly in identifying lead compounds for further development (Okasha et al., 2022).
properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIQMUCBWUBNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625267 | |
Record name | 4-[(3-Chlorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorobenzyl)piperidine | |
CAS RN |
251107-31-0 | |
Record name | 4-[(3-Chlorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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